molecular formula C15H20BrN B14596034 2-Azaspiro[4.5]decane, 2-(4-bromophenyl)- CAS No. 61589-02-4

2-Azaspiro[4.5]decane, 2-(4-bromophenyl)-

Cat. No.: B14596034
CAS No.: 61589-02-4
M. Wt: 294.23 g/mol
InChI Key: JXOOZYYBTQWWLI-UHFFFAOYSA-N
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Description

2-Azaspiro[4.5]decane, 2-(4-bromophenyl)- is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system. The presence of a bromophenyl group adds to its chemical diversity, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[4.5]decane, 2-(4-bromophenyl)- typically involves the cyclization of appropriate precursors. One common method is the intramolecular ipso-cyclization of nitriles in the presence of specific catalysts. For instance, the reaction of 5-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-3-methyl-4-nitroisoxazole with nitriles under controlled conditions can yield the desired spirocyclic compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[4.5]decane, 2-(4-bromophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: The bromophenyl group allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Azaspiro[4.5]decane, 2-(4-bromophenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azaspiro[4.5]decane, 2-(4-bromophenyl)- involves its interaction with specific molecular targets. For instance, it may act on GABAA receptors, influencing neurotransmission and exhibiting anticonvulsant properties . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromophenyl group in 2-Azaspiro[4.5]decane, 2-(4-bromophenyl)- distinguishes it from other similar compounds. This functional group enhances its reactivity and potential for various chemical modifications, making it a versatile compound for research and industrial applications.

Properties

CAS No.

61589-02-4

Molecular Formula

C15H20BrN

Molecular Weight

294.23 g/mol

IUPAC Name

2-(4-bromophenyl)-2-azaspiro[4.5]decane

InChI

InChI=1S/C15H20BrN/c16-13-4-6-14(7-5-13)17-11-10-15(12-17)8-2-1-3-9-15/h4-7H,1-3,8-12H2

InChI Key

JXOOZYYBTQWWLI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CCN(C2)C3=CC=C(C=C3)Br

Origin of Product

United States

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